molecular formula C22H26ClN7O2 B2896484 8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923166-09-0

8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2896484
CAS RN: 923166-09-0
M. Wt: 455.95
InChI Key: WSEJRKWSBQWGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H26ClN7O2 and its molecular weight is 455.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A series of derivatives including 8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor (5-HT1A) ligand properties. Preclinical studies suggested potential anxiolytic and antidepressant activities, comparable to those of Diazepam and Imipramine, making them subjects of future research for new derivatives with possible anxiolytic/antidepressant activity (Zagórska et al., 2009).

Molecular Structure Analysis

  • Studies on the molecular structure of related compounds reveal typical geometries of the purine system, with findings supporting the potential for detailed exploration of molecular interactions, particularly those involving hydrogen bonds, which could inform the development of new pharmacological agents (Karczmarzyk et al., 1995).

Antiviral and Antimicrobial Applications

  • The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, including derivatives similar to the compound , have been described. Moderate rhinovirus activity was observed for several compounds at non-toxic dosage levels, highlighting the potential for antiviral applications (Kim et al., 1978).

Antidepressant and Anxiolytic Potential

  • Further investigations into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified potent ligands for serotonin receptors (5-HT1A/5-HT7) with preliminary in vivo studies suggesting potential antidepressant and anxiolytic effects, providing a basis for future research into therapeutic applications (Zagórska et al., 2016).

Antiasthmatic Activity

  • Research into xanthene derivatives, including those structurally related to the compound , has shown significant vasodilator and antiasthmatic activity, offering insights into the development of new therapeutic agents for asthma management (Bhatia et al., 2016).

properties

IUPAC Name

6-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2/c1-15-13-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)11-10-27-6-8-28(9-7-27)14-16-4-3-5-17(23)12-16/h3-5,12-13H,6-11,14H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEJRKWSBQWGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 29112323

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